molecular formula C23H16O4 B12746899 (E)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-phenyl-4H-1-benzopyran-4-one CAS No. 130688-97-0

(E)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-phenyl-4H-1-benzopyran-4-one

Cat. No.: B12746899
CAS No.: 130688-97-0
M. Wt: 356.4 g/mol
InChI Key: NCEJRZUGBNJWNH-VCHYOVAHSA-N
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Description

(E)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-phenyl-4H-1-benzopyran-4-one is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a benzopyranone core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-phenyl-4H-1-benzopyran-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 1,3-benzodioxole-5-carbaldehyde with 2,3-dihydro-6-phenyl-4H-1-benzopyran-4-one in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-phenyl-4H-1-benzopyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro or fully reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

(E)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-phenyl-4H-1-benzopyran-4-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Research explores its potential therapeutic applications, such as in drug development for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (E)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-phenyl-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-4H-1-benzopyran-4-one
  • 6-Phenyl-2,3-dihydro-4H-1-benzopyran-4-one
  • 1,3-Benzodioxole derivatives

Uniqueness

(E)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-phenyl-4H-1-benzopyran-4-one stands out due to its unique combination of structural features, which confer distinct chemical and biological properties

Properties

CAS No.

130688-97-0

Molecular Formula

C23H16O4

Molecular Weight

356.4 g/mol

IUPAC Name

(3E)-3-(1,3-benzodioxol-5-ylmethylidene)-6-phenylchromen-4-one

InChI

InChI=1S/C23H16O4/c24-23-18(10-15-6-8-21-22(11-15)27-14-26-21)13-25-20-9-7-17(12-19(20)23)16-4-2-1-3-5-16/h1-12H,13-14H2/b18-10+

InChI Key

NCEJRZUGBNJWNH-VCHYOVAHSA-N

Isomeric SMILES

C1/C(=C\C2=CC3=C(C=C2)OCO3)/C(=O)C4=C(O1)C=CC(=C4)C5=CC=CC=C5

Canonical SMILES

C1C(=CC2=CC3=C(C=C2)OCO3)C(=O)C4=C(O1)C=CC(=C4)C5=CC=CC=C5

Origin of Product

United States

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